Comprehensive Spectroscopic Characterization of 1-(4-Chloro-3-fluorophenyl)thiourea: A Technical Guide
Comprehensive Spectroscopic Characterization of 1-(4-Chloro-3-fluorophenyl)thiourea: A Technical Guide
Executive Summary & Structural Context
The compound 1-(4-chloro-3-fluorophenyl)thiourea (CAS: 1247905-10-7) is a critical bifunctional building block utilized extensively in the synthesis of complex heterocycles, including thiazoles, quinazolines, and novel antimalarial agents[1, 2]. Accurate structural validation of this precursor is paramount in drug development pipelines, as impurities or structural isomers can drastically alter the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs).
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures (NMR, FTIR, and HRMS) of 1-(4-chloro-3-fluorophenyl)thiourea. By moving beyond mere data tabulation, this guide explores the underlying quantum mechanical and physicochemical causality that dictates these spectral outputs, providing analytical scientists with a self-validating framework for structural confirmation.
Experimental Workflows & Self-Validating Protocols
To ensure absolute scientific integrity, the characterization of aryl thioureas requires specific methodological choices. The protocols below are designed as self-validating systems, where internal controls actively prevent false-positive identifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality of Solvent Choice: Aryl thioureas exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in non-polar solvents like CDCl₃. Furthermore, rapid proton exchange in protic solvents obscures critical N-H signals. Therefore, DMSO-d₆ is mandated. It acts as a strong hydrogen-bond acceptor, disrupting the crystal lattice for complete solubilization while slowing the proton exchange rate sufficiently to resolve the distinct -NH and -NH₂ resonances [3].
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Protocol:
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Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
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Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 2s relaxation delay).
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Acquire ¹³C{¹H} NMR at 100 MHz (1024 scans, 45° pulse angle, 2s relaxation delay) utilizing WALTZ-16 decoupling.
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Acquire ¹⁹F NMR at 376 MHz (64 scans) using trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃) as an external reference.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Causality of Technique: Traditional KBr pellet pressing introduces hygroscopic moisture, which absorbs heavily in the 3400–3200 cm⁻¹ region, masking the diagnostic N-H stretches of the thiourea moiety. Attenuated Total Reflectance (ATR) eliminates matrix interference.
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Protocol:
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Perform a 32-scan ambient air background subtraction to establish a flat baseline.
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Place 2–3 mg of the neat solid directly onto a monolithic diamond ATR crystal.
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Apply consistent mechanical pressure using the anvil to ensure optimal optical contact.
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Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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High-Resolution Mass Spectrometry (HRMS)
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Causality of Ionization: The thiocarbonyl sulfur and the amine nitrogens possess high proton affinities. Electrospray Ionization in positive mode (ESI+) is chosen over Electron Ionization (EI) because it softly protonates the molecule to yield an intact [M+H]⁺ ion without premature thermal degradation.
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Protocol:
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Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to drive protonation.
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Infuse at 10 µL/min into a Time-of-Flight (TOF) mass spectrometer.
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Utilize Leucine Enkephalin (m/z 556.2771) as an internal lock-mass for real-time mass axis recalibration, ensuring sub-5 ppm mass accuracy.
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Fig 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.
Spectroscopic Data Synthesis & Mechanistic Interpretation
Multinuclear NMR Data
The NMR spectra of 1-(4-chloro-3-fluorophenyl)thiourea are defined by the powerful electron-withdrawing effects of the halogen atoms and the anisotropic deshielding of the thiocarbonyl group.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Assignments (DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment / Causality |
| ¹H | 9.80 | Singlet (s) | 1H | Ar-NH-C=S : Highly deshielded due to conjugation with the aryl ring and the C=S anisotropy. |
| ¹H | 7.75 | Doublet of doublets (dd), J = 11.5, 2.4 | 1H | H-2 (Aryl) : Ortho to F (J~11.5), meta to Cl (J~2.4). |
| ¹H | 7.60 | Broad singlet (br s) | 2H | -NH₂ : Terminal thiourea protons. Broadened due to quadrupolar relaxation of Nitrogen-14. |
| ¹H | 7.50 | Doublet of doublets (dd), J = 8.8, 8.5 | 1H | H-5 (Aryl) : Ortho to Cl, meta to F. |
| ¹H | 7.25 | Doublet of doublets (dd), J = 8.8, 2.4 | 1H | H-6 (Aryl) : Ortho to NH, para to F. |
| ¹³C | 181.5 | Singlet (s) | - | C=S : Characteristic extreme downfield shift of thiocarbonyl. |
| ¹³C | 157.2 | Doublet (d), ¹JCF = 246.0 | - | C-3 (Aryl-F) : Direct scalar coupling to ¹⁹F causes massive splitting. |
| ¹³C | 140.1 | Doublet (d), ³JCF = 10.0 | - | C-1 (Aryl-N) : Long-range coupling to Fluorine. |
| ¹³C | 116.8 | Doublet (d), ²JCF = 18.0 | - | C-4 (Aryl-Cl) : Two bonds away from Fluorine. |
| ¹⁹F | -115.8 | Multiplet (m) | 1F | Aryl-F : Diagnostic shift for a fluorine atom ortho to a chlorine and meta to an amine derivative. |
Mechanistic Insight: The ¹³C spectrum acts as an internal validation tool. The presence of the ¹JCF (~246 Hz) coupling constant unequivocally confirms the presence of the C-F bond, while the distinct 3:1 isotopic ratio in the mass spectrum (discussed below) confirms the chlorine atom [4].
FTIR-ATR Data
Unlike carbonyls (C=O) which present a single, sharp stretching band, the thiocarbonyl (C=S) vibration is heavily coupled with C-N stretching and N-H bending, creating a series of "Thioamide Bands."
Table 2: FTIR-ATR Diagnostic Vibrations
| Wavenumber (cm⁻¹) | Intensity | Band Assignment | Structural Significance |
| 3420, 3280 | Strong, Broad | N-H Stretch (Asymmetric & Symmetric) | Confirms the primary and secondary amines of the thiourea. |
| 3150 | Weak | C-H Stretch (Aromatic) | sp² hybridized carbon-hydrogen bonds. |
| 1610, 1495 | Medium | C=C Stretch (Aromatic) | Confirms the integrity of the benzene ring. |
| 1530 | Strong | Thioamide II Band | A highly coupled vibration (N-H bend + C-N stretch) diagnostic of thioureas. |
| 1245 | Medium | Thioamide I Band (C=S) | The primary indicator of the C=S double bond. |
| 1180 | Strong | C-F Stretch | Validates the fluorinated aryl ring. |
| 1055 | Medium | C-Cl Stretch | Validates the chlorinated aryl ring. |
High-Resolution Mass Spectrometry (HRMS) Data
The mass spectrum of 1-(4-chloro-3-fluorophenyl)thiourea is dominated by two phenomena: the isotopic signature of Chlorine and the collision-induced dissociation (CID) of the thiourea moiety.
Table 3: HRMS (ESI+) Isotopic and Fragmentation Data
| Ion Species | Formula | Theoretical m/z | Observed m/z | Relative Abundance |
| [M+H]⁺ (³⁵Cl) | C₇H₇³⁵ClFN₂S⁺ | 205.0002 | 205.0005 | 100% (Base Peak) |
| [M+H]⁺ (³⁷Cl) | C₇H₇³⁷ClFN₂S⁺ | 206.9973 | 206.9978 | ~33% |
| Fragment 1 | C₇H₄³⁵ClFNS⁺ | 187.9737 | 187.9740 | Variable (Energy Dependent) |
| Fragment 2 | C₇H₅³⁵ClFN₂⁺ | 171.0125 | 171.0128 | Variable (Energy Dependent) |
Mechanistic Insight (Isotopic Clustering): Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The observation of the m/z 205 and 207 peaks at a 3:1 intensity ratio is an absolute requirement for validating the presence of the monochlorinated aryl ring.
Mechanistic Insight (Fragmentation): Upon applying collision energy, the protonated thiourea undergoes two parallel diagnostic neutral losses. The loss of ammonia (NH₃, -17 Da) yields an isothiocyanate cation, while the loss of hydrogen sulfide (H₂S, -34 Da) yields a carbodiimide cation.
Fig 2: ESI+ collision-induced dissociation (CID) fragmentation pathways of the target thiourea.
Conclusion
The rigorous structural validation of 1-(4-chloro-3-fluorophenyl)thiourea relies on a triangulated analytical approach. The ¹³C-¹⁹F scalar couplings in NMR definitively map the aryl ring substitution, the Thioamide I/II bands in FTIR confirm the functional group integrity without matrix interference, and the 3:1 isotopic clustering combined with specific neutral losses in HRMS provide absolute mass and compositional certainty. Adhering to these self-validating protocols ensures high-fidelity data suitable for regulatory submissions and advanced synthetic applications.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736511, 4-Chloro-3-fluoroaniline." PubChem, [Link].
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Devine, S. M., et al. "Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity." Journal of Medicinal Chemistry, vol. 60, no. 4, 2017, pp. 1432-1448. ACS Publications, [Link].
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Saeed, A., et al. "Synthesis, Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets." Chemistry Central Journal, vol. 7, no. 1, 2013. PubMed Central, [Link].
